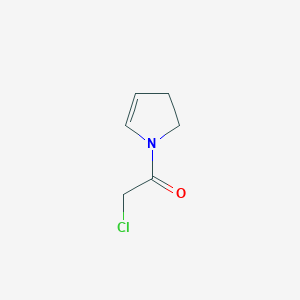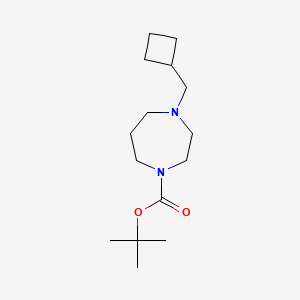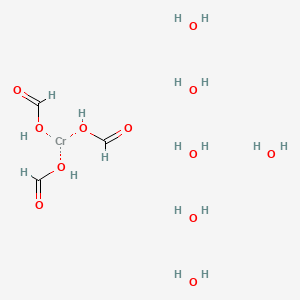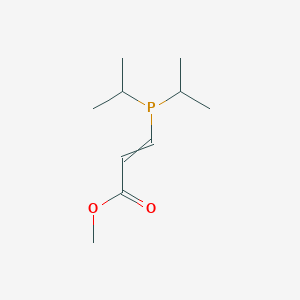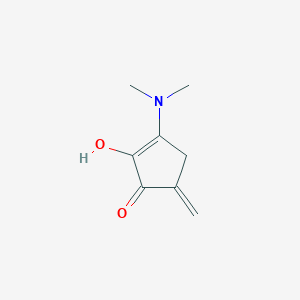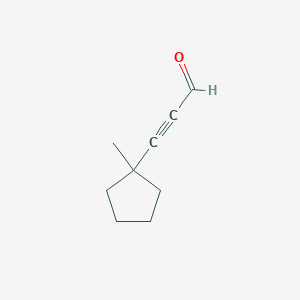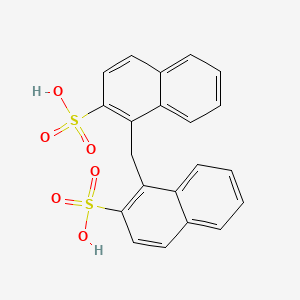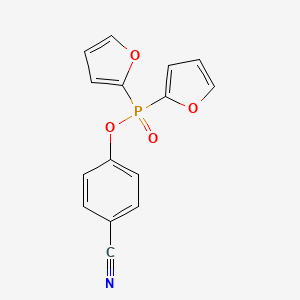
Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl di-2-furanylphosphinate is a chemical compound with the molecular formula C15H10NO4P and a molecular weight of 299.22 g/mol . It is known for its unique structure, which includes a phosphinate group bonded to a 4-cyanophenyl and two furanyl groups. This compound is used primarily in research and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl di-2-furanylphosphinate typically involves the reaction of 4-cyanophenol with di-2-furanylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Cyanophenyl di-2-furanylphosphinate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl di-2-furanylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl di-2-furanylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl di-2-furanylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanophenyl di-2-thienylphosphinate: Similar structure but with thienyl groups instead of furanyl groups.
4-Cyanophenyl di-2-pyridylphosphinate: Contains pyridyl groups instead of furanyl groups.
Uniqueness
4-Cyanophenyl di-2-furanylphosphinate is unique due to its specific combination of a phosphinate group with 4-cyanophenyl and furanyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
81425-60-7 |
|---|---|
Molekularformel |
C15H10NO4P |
Molekulargewicht |
299.22 g/mol |
IUPAC-Name |
4-[bis(furan-2-yl)phosphoryloxy]benzonitrile |
InChI |
InChI=1S/C15H10NO4P/c16-11-12-5-7-13(8-6-12)20-21(17,14-3-1-9-18-14)15-4-2-10-19-15/h1-10H |
InChI-Schlüssel |
XDZDKBDNHAKMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
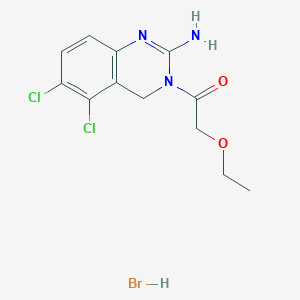
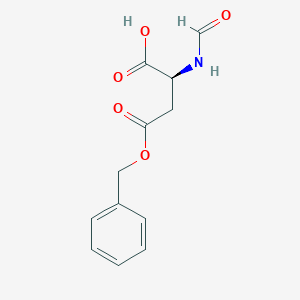
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
